B1576753 Propionicin-F

Propionicin-F

Cat. No.: B1576753
Attention: For research use only. Not for human or veterinary use.
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Description

Propionicin-F is a ribosomally synthesized antimicrobial peptide (bacteriocin) and the first such compound to be isolated and characterized from the dairy bacterium Propionibacterium freudenreichii . This bacteriocin is classified within the sactibiotic subclass, a group of peptides characterized by their hairpin-like structures stabilized by sulfur to α-carbon cross-links . Its primary research value lies in its highly specific bactericidal activity, as it is predominantly active against other strains of its producer genus, Propionibacterium freudenreichii , exhibiting potency at nanomolar concentrations . This narrow spectrum makes it an excellent tool for studying intra-species competition and microbial population dynamics in complex environments. The maturation of this compound is a key area of scientific interest, as it involves a unique processing pathway uncommon among bacteriocins. The active 43-amino acid peptide is excised from a much larger 255-amino acid precursor protein through both N- and C-terminal proteolytic modifications . Its genetic determinants, located in the pcfABC operon, include a structural gene and genes encoding putative processing enzymes . Research into its mode of action indicates that, like other sactibiotics, this compound acts on the bacterial cell membrane. Studies suggest its hydrophobic residues interact with the target membrane, leading to permeabilization and a collapse of the membrane potential, which is a likely cause of its bactericidal effect . From an application standpoint, this compound is primarily investigated in the context of food science and biopreservation, contributing to the antimicrobial arsenal of dairy starter cultures . Furthermore, its dedicated immunity gene, pcfI , has been successfully utilized as a food-grade dominant selection marker in the development of cloning systems for genetically modifying P. freudenreichii , enhancing its potential as a food-safe production host for various biotechnological applications .

Properties

bioactivity

Antibacterial

sequence

WFYQGMNIAIYANIGGVANIIGYTEAAVATLLGAVVAVAPVVP

Origin of Product

United States

Genetic Determinants of Propionicin F Production and Immunity

The pcf Gene Cluster Organization

The genetic foundation for Propionicin-F production and immunity is located within a specific locus on the P. freudenreichii chromosome. This region, known as the pcf gene cluster, is an organized assembly of genes, each with a designated role in the biosynthesis, maturation, and transport of the bacteriocin (B1578144), as well as in conferring immunity to the producer strain. The primary genes within this cluster are pcfA, pcfB, pcfC, pcfD, and pcfI. nih.govresearchgate.net

Interactive Data Table: Genes of the pcf Cluster

Gene Function Encoded Protein
pcfA Structural gene for the bacteriocin precursor Prothis compound
pcfB Involved in post-translational modification Radical S-adenosylmethionine (SAM) family protein
pcfC Associated with proteolytic processing Putative proline peptidase
pcfD Implicated in bacteriocin secretion/transport ABC transporter
pcfI Confers immunity to this compound Immunity protein PcfI

Structural Gene: pcfA

At the heart of the pcf gene cluster lies pcfA, the structural gene that encodes the precursor peptide of this compound. researchgate.netresearchgate.net This precursor, known as prothis compound, is a 255-amino-acid polypeptide. The mature and active this compound bacteriocin is a smaller, 43-amino-acid peptide that corresponds to a central segment of the prothis compound molecule. This indicates that the precursor undergoes significant post-translational modifications, involving proteolytic cleavage at both the N- and C-termini, to yield the final active bacteriocin. researchgate.net

Associated Genes: pcfB, pcfC, and pcfD

Flanking the structural gene pcfA are several associated genes that are crucial for the maturation and secretion of this compound.

pcfB : Located immediately downstream of pcfA, the pcfB gene encodes a protein that shares homology with the radical S-adenosylmethionine (SAM) family of enzymes. researchgate.net These enzymes are known to be involved in a variety of biosynthetic pathways. In the context of this compound, it is proposed that PcfB plays a role in the post-translational modification of the bacteriocin precursor. nih.gov

pcfC : Further downstream lies pcfC, a gene that codes for a protein with similarities to membrane-associated and secreted proteases, specifically a putative proline peptidase. researchgate.netnih.gov The presence of this gene suggests its involvement in the proteolytic processing of prothis compound, likely contributing to the cleavage events that release the mature bacteriocin. nih.gov

pcfD : The pcfD gene, also found in close proximity, shows significant homology to genes encoding ABC (ATP-binding cassette) transporters. researchgate.net This suggests that PcfD is a component of the secretion machinery, responsible for transporting the mature this compound out of the bacterial cell. nih.gov

Immunity Gene: pcfI (formerly orf5)

To protect itself from the antimicrobial action of its own bacteriocin, P. freudenreichii possesses a specific immunity gene, pcfI. nih.gov This gene was previously identified as an open reading frame, orf5, located within the pcf gene cluster between pcfB and pcfC. nih.gov The pcfI gene encodes a 127-amino-acid protein, PcfI, which is a hydrophobic, membrane-bound peptide with three predicted transmembrane helices. The expression of pcfI confers a high level of tolerance to this compound. nih.gov It has been demonstrated that introducing the pcfI gene into a sensitive host can increase its tolerance to the bacteriocin by as much as 1,000-fold. nih.gov The PcfI protein is a key component of the self-defense system for this compound producing strains.

Transcriptional Analysis of the this compound Locus

The expression of the pcf gene cluster is a regulated process, ensuring that the production of this compound and the corresponding immunity are coordinated.

Cotranscription of pcf Genes

Transcriptional analysis through Northern blot hybridizations has revealed that the genes within the pcf locus are cotranscribed. researchgate.net The detection of large transcripts of approximately 3.2 and 1.5 kb indicates that pcfA is transcribed together with other genes in the cluster, most likely pcfB, pcfI (orf5), and pcfC. nih.gov This operon-like organization ensures the coordinated expression of the genes required for bacteriocin synthesis, maturation, and immunity. nih.gov The coordinated expression of an immunity factor with the bacteriocin is a common feature in bacteriocin-producing bacteria. nih.gov

Expression Profile During Bacterial Growth Phases

The production of this compound is linked to the growth phase of P. freudenreichii. Studies have shown that the transcription of the pcfA gene is at its highest during the exponential growth phase of the bacteria. nih.gov As the bacterial culture transitions into the stationary phase, the expression of pcfA declines. nih.gov This expression pattern is consistent with the observed production profile of the this compound bacteriocin, which is predominantly synthesized during active growth. nih.gov Furthermore, the production of this compound and the associated immunity can be influenced by the growth medium. For instance, some producer strains show little to no bacteriocin production and exhibit sensitivity to externally added this compound when grown in certain media, suggesting that the transcription of the pcf operon is subject to environmental regulation. nih.gov

Molecular Cloning and Genetic Manipulation Research

The study of propionicin F, a bacteriocin produced by Propionibacterium freudenreichii, has been significantly advanced through molecular cloning and genetic manipulation techniques. These approaches have been instrumental in identifying the genetic basis for its production and in developing systems for its expression and the genetic modification of the producer organism.

Strategies for pcfA Identification and Amplification

The identification of the structural gene for propionicin F, designated pcfA, was accomplished through a reverse genetics approach. nih.gov The process began with the purification of the propionicin F peptide and the determination of its N-terminal amino acid sequence. nih.govasm.org This sequence information was then used to design degenerate primers for use in polymerase chain reaction (PCR).

Initial PCR amplification using genomic DNA from P. freudenreichii LMGT 2946 successfully generated an expected 63-base-pair DNA fragment. nih.govasm.org To obtain the full gene and its flanking regions, a primer walking strategy was employed. This involved digesting the total genomic DNA with various restriction enzymes, ligating the resulting fragments into a plasmid vector (pBluescript II SK+), and then using combinations of vector-specific and bacteriocin-specific primers to amplify adjacent DNA sequences. nih.gov This methodical approach ultimately allowed for the sequencing of approximately 10 kb of DNA surrounding the initial fragment, revealing the complete open reading frame (ORF) of pcfA. nih.gov

Sequence analysis showed that pcfA is a 765-bp ORF encoding a 255-amino-acid protein, PcfA. nih.govtcdb.org The mature 43-amino-acid propionicin F bacteriocin corresponds to the central part of this larger proprotein, specifically residues 102 to 145. nih.govasm.org This indicates that extensive post-translational proteolytic processing at both the N- and C-termini is required to produce the active bacteriocin. nih.govasm.org

To confirm the distribution of the pcfA gene, specific primers were designed and used to screen various propionic acid bacteria (PAB) strains via PCR. Amplification was only successful with DNA from P. freudenreichii LMGT 2946 and P. freudenreichii LMGT 2956, confirming that these strains produce propionicin F. nih.gov

ParameterDescriptionReference
Initial Step Purification of propionicin F peptide and N-terminal amino acid sequencing. nih.govasm.org
Gene Identification Method Reverse genetics. nih.gov
Key Gene pcfA (structural gene for propionicin F). nih.govcpu-bioinfor.org
PCR Strategy Use of degenerate primers based on the amino acid sequence to amplify a 63-bp fragment. nih.govasm.org
Sequencing Strategy Primer walking to sequence approximately 10 kb of the surrounding DNA region. nih.gov
Gene Size 765 base pairs. nih.gov
Encoded Proprotein PcfA, 255 amino acids. nih.govtcdb.org
Mature Bacteriocin 43-amino-acid peptide derived from the central part of PcfA (residues 102-145). nih.govasm.org

Development of Genetic Tools for Propionibacterium freudenreichii

The development of genetic tools for P. freudenreichii has been crucial for both fundamental research and industrial applications, including the potential for enhanced bacteriocin production. dairy-journal.org A significant challenge in the genetic manipulation of this bacterium has been the limited availability of effective selection markers and expression vectors.

A major breakthrough was the identification and utilization of the propionicin F immunity gene, pcfI (previously designated orf5). nih.govresearchgate.net This gene, located within the propionicin F gene cluster, encodes a 127-residue membrane-bound protein that confers a high level of tolerance to propionicin F. nih.govresearchgate.net It was demonstrated that cloning the pcfI gene into a sensitive host rendered it approximately 1,000-fold more tolerant to the bacteriocin. nih.govnih.gov This high level of resistance enabled the use of pcfI as a novel, food-grade selectable marker for plasmid transformation in P. freudenreichii. nih.govresearchgate.net

Researchers have constructed various shuttle vectors capable of replicating in both E. coli and P. freudenreichii. An example is the pAMT1 vector, which is based on the rolling-circle replicating plasmid pLME108 from P. freudenreichii and carries a chloramphenicol (B1208) resistance marker for selection. asm.org Another significant development was the creation of the food-grade cloning vector pSL104. nih.govnih.gov This 2.7-kb vector consists of the pLME108 replicon, a multiple cloning site, and the pcfI immunity gene for selection, expressed from the constitutive PpampS promoter. nih.govnih.gov The utility of this system was demonstrated by successfully cloning and achieving high-level production of another bacteriocin, propionicin T1, in P. freudenreichii. nih.govnih.gov

The characterization of various promoters, such as the constitutive PpampE and PpampS promoters, has further expanded the genetic toolbox for controlling gene expression in P. freudenreichii. nih.gov The strength of the promoter was shown to influence the level of immunity conferred by pcfI, with the stronger PpampE promoter providing greater protection than the weaker PpampS promoter. nih.gov

Genetic ToolKey FeaturesApplicationReference
pAMT1 Vector E. coli - P. freudenreichii shuttle vector; based on pLME108 replicon; carries chloramphenicol resistance marker.DNA shuttling and heterologous gene expression in P. freudenreichii. asm.orgnih.gov
pcfI Immunity Gene Encodes a 127-residue protein providing high resistance to propionicin F.Food-grade selectable marker for transformation. nih.govresearchgate.netnih.gov
pSL102 Plasmid Contains pcfI gene under the control of the strong constitutive PpampE promoter.Functional analysis of the pcfI gene. nih.govnih.gov
pSL104 Vector Food-grade cloning vector; contains pLME108 replicon, multiple cloning site, and pcfI under the weaker PpampS promoter.Food-grade cloning and heterologous protein expression in P. freudenreichii. nih.govnih.govresearchgate.net

Heterologous Expression Systems for this compound

Heterologous expression is a powerful strategy for studying and producing peptides like propionicin F. The first successful heterologous expression of propionicin F was achieved in Escherichia coli. nih.gov

For expression in E. coli, the portion of the pcfA gene encoding the mature propionicin F peptide was cloned into the pET32/Xa vector system. nih.gov This system expresses the target peptide as a fusion protein with thioredoxin. The fusion protein was produced in E. coli BL21(DE3) cells, where it accumulated in inclusion bodies. nih.gov After purification of the inclusion bodies, the fusion protein was cleaved with factor Xa to release the propionicin F peptide. This process resulted in low but significant levels of bacteriocin activity, and mass spectrometry analysis confirmed the presence of a peptide with the correct mass for propionicin F. nih.gov

While expression in E. coli is valuable for research purposes, expression in food-grade organisms like P. freudenreichii itself is more desirable for industrial applications. asm.org The development of vectors like pSL104, which use the pcfI immunity gene for selection, has created efficient, food-grade systems for expressing bacteriocins in P. freudenreichii. nih.govnih.gov Although this system was initially demonstrated with propionicin T1, it establishes a clear and viable pathway for the homologous or heterologous overexpression of propionicin F in a safe and industrially relevant host. nih.govnih.govasm.org This would involve cloning the pcfA gene, potentially with its maturation genes (pcfB, pcfC), into an expression vector like pSL104 and transforming it into a suitable P. freudenreichii strain. researchgate.netresearchgate.net

Host OrganismExpression SystemKey FeaturesOutcomeReference
Escherichia coli pET32/Xa vector system.Expressed as a thioredoxin fusion protein; accumulated in inclusion bodies.Low but significant levels of active propionicin F confirmed by bioassay and mass spectrometry. nih.gov
Propionibacterium freudenreichii pSL104 vector with pcfI marker.Food-grade system; demonstrated with heterologous production of propionicin T1.High-level production of propionicin T1, demonstrating the system's potential for propionicin F expression. nih.govnih.gov

Biosynthesis and Maturation Pathway of Propionicin F

Proprotein Precursor: PcfA Structure and Characteristics

The initial product of the propionicin F biosynthetic pathway is a large proprotein known as PcfA, encoded by the pcfA gene. nih.govresearchgate.net The PcfA proprotein is 255 amino acids in length and serves as the precursor from which the mature bacteriocin (B1578144) is derived. nih.govnih.gov The active propionicin F peptide is a 43-amino-acid segment located in the central region of the PcfA proprotein, corresponding to amino acid residues 102 to 145. nih.gov

PcfA lacks a conventional N-terminal leader peptide sequence typically found in other bacteriocin precursors. nih.gov Structural prediction algorithms suggest the presence of a single transmembrane segment spanning residues 127 to 142, a region that notably forms the C-terminal part of the mature propionicin F molecule. nih.gov The PcfA protein sequence does not exhibit significant homology to other known proteins in public databases, highlighting the novelty of this bacteriocin system. nih.gov

Gene/Protein Characteristic Description
pcfAStructural GeneEncodes the precursor protein for propionicin F. nih.govnih.gov
PcfAProprotein PrecursorA 255-amino-acid polypeptide. nih.govnih.gov
Mature Propionicin FActive PeptideA 43-amino-acid peptide excised from the central part (residues 102-145) of PcfA. nih.gov

Proteolytic Processing Events

The maturation of propionicin F is distinguished by a series of precise proteolytic cleavage events that liberate the active 43-amino-acid peptide from the much larger PcfA proprotein. nih.govasm.org This processing involves extensive modifications at both the N-terminus and the C-terminus of the mature peptide sequence. nih.govnih.govnih.gov

N-terminal Modifications

The N-terminal boundary of the mature propionicin F is established through a cleavage event that separates it from the first 101 amino acids of the PcfA proprotein. nih.govnih.gov The mechanism for this N-terminal release is considered unusual in bacteriocin biosynthesis and is believed to involve the enzymatic activity of PcfB. nih.govnih.gov

C-terminal Modifications

Following the N-terminal processing, a second cleavage event occurs at the C-terminus. This step removes the final 110 amino acids (residues 146-255) from the PcfA proprotein, defining the C-terminal end of the mature propionicin F. nih.gov This C-terminal processing is thought to be carried out by the PcfC enzyme. researchgate.net

Processing Event Location on PcfA Residues Removed Result
N-terminal CleavageBetween residue 101 and 1021-101Defines the N-terminus of mature Propionicin F. nih.gov
C-terminal CleavageAfter residue 145146-255Defines the C-terminus of mature Propionicin F. nih.gov

Enzymatic Roles in Propionicin-F Maturation

The intricate processing of the PcfA proprotein is facilitated by at least two dedicated enzymes, PcfB and PcfC, which are encoded by genes located in the same genetic locus as pcfA. nih.govnih.gov

Role of PcfB (Radical S-adenosylmethionine Family Enzyme)

The pcfB gene, situated directly downstream of pcfA, encodes a protein that belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govnih.govnih.gov These enzymes are known to catalyze a wide array of complex biochemical reactions by generating a highly reactive 5'-deoxyadenosyl radical through the reductive cleavage of SAM. researchgate.netembopress.org

In the context of propionicin F maturation, it is hypothesized that PcfB is responsible for the N-terminal cleavage of the PcfA proprotein. nih.govnih.gov The proposed mechanism involves PcfB generating a radical on the cysteine residue at position 101 of PcfA. nih.govresearchgate.net This radical-based chemistry facilitates the cleavage of the peptide backbone, releasing the N-terminus of the mature bacteriocin. nih.govresearchgate.net

Role of PcfC (Putative Proline Peptidase)

Located further downstream in the gene cluster, the pcfC gene encodes a protein with significant homology to proline peptidases. nih.govnih.govnih.gov Specifically, PcfC shares similarities with tripeptidyl aminopeptidases, which belong to the S33 family of serine proteases. researchgate.net

PcfC is believed to be responsible for the C-terminal proteolytic processing of the propionicin F precursor. researchgate.netresearchgate.net The presence of proline residues in the carboxylic region of the propeptide likely serves as a recognition or cleavage site for PcfC, enabling the precise excision of the mature bacteriocin's C-terminus. researchgate.net

Enzyme Gene Enzyme Family Proposed Role in Maturation
PcfBpcfBRadical S-adenosylmethionine (SAM) EnzymeCatalyzes the N-terminal cleavage of the PcfA proprotein. nih.govnih.govresearchgate.net
PcfCpcfCProline Peptidase (S33 Family)Catalyzes the C-terminal cleavage of the PcfA proprotein. researchgate.netresearchgate.net

Secretion Mechanisms of this compound

The secretion of propionicin F, a bacteriocin produced by Propionibacterium freudenreichii, is an intricate process tied to its unique maturation pathway. Unlike many bacteriocins that are synthesized with a simple N-terminal leader peptide that is cleaved upon secretion, propionicin F undergoes extensive processing from a large precursor protein. nih.govnih.gov The genetic architecture for its production is encoded within the pcf gene cluster, which includes the structural gene pcfA, genes for maturation (pcfB and pcfC), an immunity gene (pcfI), and a gene encoding a dedicated transport protein, pcfD. researchgate.netnih.gov The secretion mechanism is intrinsically linked to the function of this transporter.

Role of PcfD (ABC Transporter)

Genetic analysis of the propionicin F locus identified an open reading frame, pcfD, located downstream of the maturation genes. nih.govnih.gov This gene encodes a protein that shows significant homology to the ATP-binding cassette (ABC) transporter superfamily. nih.govasm.org These transporters are membrane-spanning proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.

In the context of propionicin F, the PcfD transporter is proposed to be specifically responsible for the export of the mature bacteriocin from the cytoplasm to the extracellular environment. nih.gov After the large, 255-amino-acid precursor protein, PcfA, is synthesized, it undergoes significant post-translational modification. nih.govresearchgate.net The enzymes PcfB (a radical S-adenosylmethionine family protein) and PcfC (a putative proline peptidase) are responsible for excising the active 43-amino-acid propionicin F peptide from the central part of this precursor. nih.govnih.gov Following this maturation, the PcfD ABC transporter is thought to recognize and actively transport the final, active peptide out of the cell. nih.gov The presence of a dedicated ABC transporter within the gene cluster is a common feature in bacteriocin biosynthesis and provides a targeted mechanism for secretion. omu.edu.tr

Table 1: Key Genes in the this compound System and Their Functions

GeneEncoded ProteinProposed Function
pcfAPropropionicin F (PcfA)255-amino-acid precursor protein. nih.govnih.gov
pcfBRadical SAM ProteinInvolved in the N- and C-terminal processing of PcfA. nih.govnih.gov
pcfCProline PeptidaseImplicated in the proteolytic maturation of the precursor. nih.govnih.gov
pcfDABC TransporterMediates the secretion of the mature propionicin F peptide. nih.govnih.gov
pcfIImmunity ProteinProvides self-protection to the producer strain against propionicin F. researchgate.netnih.gov

Comparative Analysis with Other Bacteriocin Secretion Pathways

The secretion pathway for propionicin F, while involving an ABC transporter, is distinct from several other well-characterized bacteriocin export mechanisms in gram-positive bacteria.

Comparison with Sec-Dependent Secretion: Some bacteriocins, such as propionicin T1 from Propionibacterium thoenii and divergicin A, are secreted via the general secretory (Sec) pathway. nih.govresearchgate.netasm.org This system recognizes a specific N-terminal signal sequence on the precursor peptide, which directs it to the Sec translocon for export across the cell membrane. omu.edu.tr During or after translocation, a signal peptidase cleaves the leader sequence to release the mature bacteriocin. researchgate.net The propionicin F precursor, PcfA, lacks a typical N-terminal Sec-type leader sequence, and its secretion is dependent on the dedicated PcfD transporter, not the general Sec machinery. nih.gov

Comparison with Double-Glycine Leader-Dependent ABC Transporters: Many class II bacteriocins produced by lactic acid bacteria (LAB) are synthesized with an N-terminal leader peptide that contains a conserved double-glycine (GG) motif. nih.govresearchgate.net Their dedicated ABC transporters have a dual function: they recognize the GG-leader, cleave it off with an associated peptidase domain (or a separate peptidase), and transport the mature bacteriocin simultaneously. omu.edu.tr The maturation of propionicin F is fundamentally different; it does not involve a GG-leader peptide and its processing occurs within the cell before secretion, mediated by the separate PcfB and PcfC enzymes. nih.govnih.gov The PcfD transporter's role is solely export, distinguishing it from the dual-function transporters of many LAB bacteriocins. nih.gov

Table 2: Comparison of Bacteriocin Secretion Pathways

Secretion PathwayKey FeaturesExample BacteriocinsThis compound Comparison
Sec-Dependent Pathway Utilizes the general Sec machinery; requires an N-terminal Sec-leader sequence. omu.edu.trresearchgate.netPropionicin T1, Enterocin P nih.govomu.edu.trDissimilar; Propionicin F lacks a Sec-leader and uses a dedicated ABC transporter. nih.gov
GG-Leader ABC Transporter Dedicated ABC transporter recognizes and cleaves a conserved double-glycine leader peptide. researchgate.netPediocin PA-1, Nisin nih.govnih.govDissimilar; Propionicin F maturation is independent of a GG-leader and occurs pre-secretion. nih.gov
PcfD-Mediated Secretion Dedicated ABC transporter exports a pre-matured peptide; maturation involves extensive internal cleavage of a large precursor. nih.govnih.govPropionicin FUnique pathway defined by complex intracellular maturation prior to dedicated transport.

Structural Biology of Propionicin F

Primary Structure and Amino Acid Composition of Mature Propionicin-F

This compound is initially synthesized as a large 255-amino-acid proprotein called PcfA. nih.govnih.gov The mature, active form of this compound is a smaller, 43-amino-acid peptide. nih.gov This mature peptide is excised from the central region of the PcfA proprotein through proteolytic processing at both its N-terminus and C-terminus. nih.gov Specifically, the mature this compound corresponds to residues 102 to 145 of the PcfA proprotein. nih.gov The determination of its mass through mass spectrometry and N-terminal amino acid sequencing by Edman degradation were key to identifying its specific location within the precursor protein. nih.gov

The amino acid sequence of mature this compound is detailed in the table below.

PositionAmino AcidPositionAmino AcidPositionAmino Acid
102Trp117Ala132Gly
103Asn118Gly133Ala
104Gly119Val134Val
105Val120Gly135Ala
106Pro121Trp136Trp
107Ala122Gly137Gly
108Ala123Ala138Leu
109Gly124Val139Gly
110Tyr125Gly140Gly
111Gly126Val141Ala
112Asn127Ala142Gly
113Gly128Gly143Gly
114Val129Trp144Val
115Leu130Ala145Pro
116Trp131Val

Secondary Structure Predictions and Analysis

The secondary structure of a protein refers to the local, repeating structures, such as alpha-helices and beta-sheets, that form due to hydrogen bonding between amino acids. wikipedia.org

Computational Approaches to Secondary Structure Elucidation

Computational methods are essential for predicting the secondary structure of proteins from their amino acid sequence. wikipedia.org These techniques often use algorithms that analyze patterns in the sequence, such as the propensity of certain amino acids to form specific structures. mdpi.com For this compound's precursor, PcfA, several algorithms were employed to predict its secondary structure, including TMpred, DAS, and TopPred. nih.gov These programs analyze hydrophobicity and other characteristics of the amino acid sequence to identify potential secondary structural elements. nih.gov

Predicted Transmembrane Segments in the PcfA Proprotein

Analysis of the PcfA proprotein using the aforementioned computational tools predicted the presence of a single transmembrane segment. nih.gov This segment is located between residues 127 and 142 of the PcfA sequence. nih.gov Notably, this predicted transmembrane region is situated within the C-terminal portion of the mature this compound peptide itself. nih.gov This suggests that this part of the bacteriocin (B1578144) is likely to interact with or insert into the cell membranes of target bacteria, a common mechanism for antimicrobial peptides. nih.gov

Tertiary Structure Modeling and Features

Computational Predictions of Three-Dimensional Conformation

Due to the challenges of experimentally determining the structure of every protein, computational modeling plays a significant role in predicting their three-dimensional conformations. plu.edu Methods like ab initio modeling predict the structure from the amino acid sequence alone. mdpi.com For antimicrobial peptides like this compound, large-scale ab initio modeling has been used to predict their folds. researchgate.net One such study included this compound in a large-scale Rosetta ab initio modeling effort, which predicted it to have a mixed alpha/beta fold. researchgate.net

Structural Motifs Relevant to Antimicrobial Activity (e.g., Hairpin-shaped)

The antimicrobial activity of many peptides is linked to specific structural motifs. explorationpub.com A common and effective motif is the beta-hairpin, which consists of two antiparallel beta-strands connected by a short loop. biorxiv.org This structure is known for its stability and its role in various biological functions, including antimicrobial action. biorxiv.org While detailed experimental data on this compound's tertiary structure is limited, the prediction of a mixed alpha/beta fold suggests the potential presence of such functionally important motifs. researchgate.net The predicted transmembrane segment within the mature peptide further supports a structure that interacts with and disrupts bacterial membranes, a hallmark of many antimicrobial peptides. nih.gov

Relationship Between this compound Structure and Function

Structural Basis for Antimicrobial Activity

The function of this compound is directly linked to its structure. Its mode of action is bactericidal, meaning it actively kills susceptible bacteria. asm.orgnih.gov This killing mechanism is attributed to its ability to disrupt the cytoplasmic membrane of the target cell.

The relationship between structure and function can be summarized as follows:

Amphiphilic Helices : The predicted amphiphilic helical structure is crucial for its antimicrobial activity. nih.govresearchgate.net This structure allows the peptide to insert itself into the lipid bilayer of bacterial membranes. The hydrophobic face of the helix interacts favorably with the fatty acid chains of the membrane lipids, while the hydrophilic face can interact with the lipid headgroups or other peptide molecules.

Membrane Permeabilization : The accumulation and insertion of this compound molecules into the target membrane are thought to lead to the formation of pores or channels. researchgate.net This disruption compromises the membrane's integrity, leading to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

Heat Stability : The peptide's small size and stable, compact structure contribute to its heat stability, a common feature of Class II bacteriocins. nih.gov

Determinants of Target Specificity

This compound exhibits a very narrow spectrum of activity, inhibiting only strains of the same species, P. freudenreichii. asm.orgnih.govresearchgate.net This high degree of specificity suggests a receptor-mediated interaction, although a specific receptor has not been definitively identified. The producing organism protects itself from its own bacteriocin through the action of an immunity protein, PcfI. nih.gov PcfI is a 127-amino-acid membrane protein with three predicted transmembrane domains that specifically recognizes and neutralizes this compound, preventing self-intoxication. nih.govresearchgate.net The specificity of this compound is therefore determined by the presence of a target or receptor on sensitive strains and the presence of the PcfI immunity protein in the producer strain.

Antimicrobial Activity Spectrum and Cellular Effects of Propionicin F

Target Organism Specificity

Propionicin F is characterized by its highly specific antimicrobial action, primarily targeting strains within the same species as the producer.

Intraspecies Bactericidal Activity Against Propionibacterium freudenreichii Strains

Research has consistently shown that Propionicin F is active against other strains of Propionibacterium freudenreichii. nih.govnih.govresearchgate.netasm.orgnih.gov This intraspecies activity is a hallmark of this bacteriocin (B1578144). Studies have identified several sensitive strains, with varying degrees of susceptibility. For instance, P. freudenreichii ISU-P104 has been identified as a particularly sensitive strain. nih.gov The bactericidal nature of this activity has been demonstrated through viable cell count reductions, where treatment with Propionicin F leads to a significant decrease in the number of viable P. freudenreichii cells over time. nih.govresearchgate.net

Interestingly, the strains that produce Propionicin F are themselves immune to its effects under normal production conditions. nih.govnih.gov This immunity is conferred by a specific immunity gene, pcfI, which is co-regulated with the bacteriocin production. nih.gov

Narrow Spectrum of Activity

The antimicrobial spectrum of Propionicin F is notably narrow, with its activity being largely confined to strains of P. freudenreichii. nih.govnih.govresearchgate.netasm.orgnih.gov Extensive testing against other species of propionibacteria, such as P. acidipropionici, and other bacteria has shown a lack of inhibition. nih.gov This specificity suggests a targeted mechanism of action that is likely dependent on specific receptors or cellular characteristics present only in susceptible P. freudenreichii strains.

Table 1: Antimicrobial Spectrum of Propionicin F

Target Organism Strain Susceptibility (MIC in nM) Reference
Propionibacterium acidipropionici ATCC 4965 >320 nih.gov
Propionibacterium acidipropionici ATCC 4875 >320 nih.gov
Propionibacterium freudenreichii ssp. freudenreichii ATCC 6207T 0.7 nih.gov
Propionibacterium freudenreichii ISU-P104 0.2 nih.gov
Propionibacterium freudenreichii ISU-P59 Not specified nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Bactericidal Mode of Action

Propionicin F exerts a lethal effect on susceptible bacterial cells, a characteristic that defines its bactericidal nature.

General Observations of Growth Inhibition

The addition of purified Propionicin F to a culture of a sensitive P. freudenreichii strain results in a noticeable inhibition of growth. nih.gov This inhibition is not merely a static effect where growth is halted; rather, it is followed by a reduction in the number of viable cells. nih.govresearchgate.net For example, treatment of the indicator strain P. freudenreichii ISU-P59 with Propionicin F led to growth inhibition after 60 minutes, and a reduction of over 3-log10 in viable cell counts after 24 hours. nih.gov This demonstrates a clear bactericidal, rather than bacteriostatic, mode of action.

Investigations into Cellular Target (if explicitly stated, e.g., membrane interaction)

While the precise molecular target of Propionicin F has not been definitively elucidated, evidence points towards an interaction with the cell membrane. The immunity protein, PcfI, which protects the producer strain, is a putative membrane protein. nih.gov It is theorized that PcfI may function by interacting with Propionicin F on the cell surface, thereby preventing the bacteriocin from reaching its target. nih.gov This suggests that the cell membrane is a likely site of action for Propionicin F. The rapid, lethal effect of the bacteriocin is also consistent with mechanisms that disrupt membrane integrity or function, a common mode of action for many bacteriocins. koreascience.kr

Influence of Growth Conditions on Propionicin-F Activity

The production and subsequent activity of Propionicin F are not constant and can be significantly influenced by the environmental conditions in which the producing Propionibacterium freudenreichii strains are cultivated.

Research has shown that the composition of the growth medium plays a crucial role. For instance, Propionicin F-producing strains like P. freudenreichii LMGT 2946 and LMGT 2956 exhibit robust bacteriocin production when grown in MRS broth. nih.gov However, when these same strains are cultivated in SLB medium, their bacteriocin production is diminished or ceases altogether. nih.gov

A fascinating consequence of this growth condition-dependent production is its direct impact on the producer's own susceptibility. When grown in MRS broth where Propionicin F is actively produced, the strains are immune to the bacteriocin. nih.govnih.gov Conversely, when these strains are grown in SLB medium, which leads to a bacteriocin-negative phenotype, they become sensitive to externally added Propionicin F. nih.govnih.gov This indicates that the immunity mechanism is co-regulated with bacteriocin production and is also influenced by the growth conditions. nih.gov The sensitivity of the standard indicator strain, P. freudenreichii ISU-P59, however, remains unchanged regardless of the growth medium used. nih.gov

Immunity and Resistance Mechanisms Associated with Propionicin F

The Propionicin-F Immunity Protein (PcfI)

The primary defense of Propionibacterium freudenreichii against its own this compound is an immunity protein designated PcfI. nih.gov This protein is crucial for the survival of the producer strain in the presence of the active bacteriocin (B1578144).

PcfI is a small, hydrophobic, membrane-bound protein. researchgate.netnih.gov Detailed molecular analysis has revealed that it is composed of 127 amino acid residues. researchgate.netnih.govresearchgate.net Predictive algorithms, such as the Toppred algorithm, suggest that the PcfI protein features three transmembrane helical segments. researchgate.net These structural characteristics are similar to those of membrane-bound immunity proteins found in bacteriocin systems of lactic acid bacteria. researchgate.netnih.gov The gene encoding this immunity protein, pcfI, was previously identified as orf5 and is located within the pcf gene cluster responsible for this compound production. nih.govnih.gov

The fundamental role of PcfI is to provide specific immunity to the producing organism against this compound. nih.gov Producer strains of P. freudenreichii are immune to the bacteriocin they secrete. nih.govresearchgate.net However, under growth conditions that lead to a bacteriocin-negative phenotype, these same strains become sensitive to externally added this compound. nih.govnih.gov This demonstrates that immunity is directly linked to the expression of the bacteriocin system.

The efficacy of PcfI in conferring protection has been demonstrated through genetic experiments. The cloning and expression of the pcfI gene in a sensitive host strain of P. freudenreichii resulted in a significant increase in tolerance to this compound, approximately 1,000-fold higher than the sensitive strain without the gene. researchgate.netnih.gov In fact, transformants expressing pcfI exhibited a higher tolerance to this compound than the wild-type producer strain. nih.gov This high level of protection underscores the critical role of PcfI in the self-preservation of this compound producing bacteria. researchgate.net

Molecular Characterization of PcfI

Regulation of this compound Immunity

The expression of the immunity protein PcfI is tightly controlled to coincide with the production of the bacteriocin, ensuring that the producer cell is protected when the antimicrobial peptide is being synthesized.

The genetic organization of the this compound biosynthesis locus suggests a coordinated regulation of bacteriocin production and immunity. The pcfI gene is located within an operon-like structure, specifically between the pcfB and pcfC genes, and is co-transcribed with the bacteriocin structural gene, pcfA. nih.gov This co-transcription ensures that the immunity protein is synthesized concurrently with the bacteriocin precursor. nih.gov The observation that producer strains become sensitive to this compound under conditions where bacteriocin production is repressed further supports the coregulation of immunity and bacteriocin synthesis. nih.govnih.gov

Research has shown that the level of tolerance to this compound is dependent on the expression level of the pcfI gene. nih.gov When pcfI was expressed from a weaker promoter, the level of protection against this compound was reduced by fourfold compared to when it was expressed from a stronger promoter. nih.gov This indicates a direct correlation between the quantity of PcfI protein present in the cell membrane and the degree of immunity. It is plausible that the sensitivity observed in bacteriocin-negative cultures of the producer strain could be a result of the down-regulation of the entire pcfABIC operon. nih.gov

Coregulation of pcfI Expression with pcfA

Mechanisms of Resistance in Sensitive Strains (if reported in research)

While the producer strain has a dedicated immunity system, sensitive bacterial strains can also develop resistance to bacteriocins through various mechanisms. Specific research on acquired resistance to this compound in sensitive Propionibacterium strains is not extensively documented. However, based on general knowledge of bacteriocin resistance, several mechanisms can be inferred.

Acquired resistance to bacteriocins can arise from spontaneous mutations in the bacterial chromosome. oup.com These mutations can lead to a variety of changes that prevent the bacteriocin from killing the cell. Potential mechanisms include:

Alteration or loss of cell surface receptors: Many bacteriocins require specific receptors on the target cell surface to bind and exert their effect. Mutations leading to the modification or complete loss of these receptors can prevent the bacteriocin from attaching to the cell, thereby conferring resistance.

Changes in cell membrane composition or charge: Since the cell membrane is a common target for bacteriocins, alterations in its lipid composition or surface charge can hinder the interaction and insertion of the bacteriocin, reducing its effectiveness. portlandpress.com

Production of proteolytic enzymes: Sensitive strains could acquire the ability to produce enzymes that degrade the bacteriocin, rendering it inactive before it can reach its target. portlandpress.com

It has also been noted that some non-producing bacterial strains may harbor "orphan immunity genes," which are homologous to bacteriocin immunity genes but lack the corresponding bacteriocin gene. portlandpress.com If expressed, these genes could confer resistance. The introduction and expression of the pcfI gene in a sensitive P. freudenreichii strain, which results in a 1,000-fold increase in tolerance, is a clear example of how the acquisition of an immunity gene can lead to high-level resistance. researchgate.netnih.gov

Advanced Research Methodologies and Techniques in Propionicin F Studies

Molecular Biology Techniques

Molecular biology approaches have been central to understanding the genetic organization and expression of the genes involved in propionicin-F production.

DNA Sequencing and Gene Amplification (PCR)

The genetic blueprint for this compound is encoded by the pcfA gene. nih.gov To identify and characterize this gene, researchers initially utilized the N-terminal amino acid sequence of the purified peptide to design degenerate primers. nih.gov These primers were then used in Polymerase Chain Reaction (PCR) to amplify a small, 63-base-pair fragment of the gene from the genomic DNA of P. freudenreichii LMGT 2946. nih.gov

Following the successful amplification of this initial fragment, a "primer walking" strategy was employed to sequence the flanking DNA regions. nih.gov This involved digesting the total genomic DNA with various restriction enzymes (BamHI, EcoRI, EcoRV, HindIII, and SmaI) and ligating the resulting fragments into a pBluescript II SK+ vector. nih.gov This approach ultimately allowed for the sequencing of approximately 10 kilobases (kb) of DNA surrounding the initial fragment, leading to the full identification of the pcfA open reading frame (ORF), which is 765 base pairs in length. nih.gov The amplified DNA fragments were purified using agarose (B213101) gel electrophoresis and specialized purification columns. nih.govnih.gov Sequencing was then performed using BigDye terminator cycle sequencing. nih.govnih.gov

TechniquePurposeKey Finding
Degenerate PCR Initial amplification of a portion of the pcfA gene.Successfully amplified a 63-bp fragment based on the N-terminal amino acid sequence. nih.gov
Primer Walking Sequencing of DNA regions flanking the initial PCR product.Enabled the sequencing of ~10 kb of DNA, revealing the full pcfA gene and surrounding ORFs. nih.gov
DNA Sequencing Determination of the nucleotide sequence of the pcf locus.Identified the 765-bp pcfA gene, which encodes a 255-amino-acid proprotein. nih.gov

Northern Blot Hybridizations for Gene Expression Profiling

Northern blotting is a key technique used to study gene expression by detecting specific RNA molecules. ebsco.comnumberanalytics.comwikipedia.org In the context of this compound, Northern blot hybridization was used to analyze the expression profile of the pcfA gene. nih.gov Total RNA was isolated from the producing organism, P. freudenreichii LMGT 2946, at various time points. nih.gov Approximately 10 µg of RNA from each sample was subjected to electrophoresis, transferred to a membrane, and then hybridized with a probe specific to the pcfA gene. nih.gov

This analysis revealed that pcfA is co-transcribed with other genes, including those that encode a putative proline peptidase and a protein from the radical S-adenosylmethionine family. nih.gov This finding suggests a coordinated expression of genes that may be involved in the maturation and secretion of this compound. nih.gov

Genetic Engineering and Plasmid Transformation in Propionibacterium freudenreichii

Genetic manipulation of P. freudenreichii has been crucial for studying the function of genes associated with this compound and for developing food-grade cloning systems. nih.govasm.org A significant breakthrough was the identification of the this compound immunity gene, pcfI. nih.gov This gene was cloned into expression vectors, such as pSL102, and its ability to confer resistance to this compound was demonstrated. nih.gov

This immunity gene was then utilized as a selectable marker for plasmid transformation in P. freudenreichii. nih.gov Electroporation, a technique that uses an electrical pulse to create temporary pores in cell membranes to allow the entry of plasmid DNA, has been the primary method for transformation. nih.govasm.orgtno.nl The efficiency of transformation was found to be significantly influenced by the source of the plasmid DNA, with DNA isolated from P. freudenreichii itself yielding a much higher number of transformants compared to DNA from E. coli, due to restriction-modification systems in the host. nih.govtno.nl

Researchers have constructed various shuttle vectors, such as pSL104, that can replicate in both E. coli and P. freudenreichii. asm.orgresearchgate.net These vectors often contain the pcfI immunity gene for selection, a replicon for Propionibacterium, and a multiple cloning site for the insertion of foreign genes. nih.gov For instance, the pcfA gene has been expressed in E. coli as a thioredoxin fusion protein to produce the peptide for study. nih.gov

VectorKey FeaturesApplication in this compound Research
pSL102 Contains the pcfI immunity gene.Used to demonstrate that pcfI confers immunity to this compound. nih.gov
pSL104 Food-grade cloning vector with pLME108 replicon, multiple cloning site, and pcfI as a selectable marker.Developed for genetic engineering in P. freudenreichii using this compound resistance for selection. nih.govasm.org
pET32/Xa E. coli expression vector.Used to express the this compound encoding part of pcfA as a thioredoxin fusion protein. nih.gov

Biochemical Characterization Methods

Biochemical techniques have been essential for isolating this compound and determining its fundamental properties.

Peptide Purification Strategies

The purification of this compound from the culture supernatant of P. freudenreichii LMGT 2946 involves a multi-step process to isolate the peptide from a complex mixture of other molecules. nih.govresearchgate.net

The initial step is typically ammonium (B1175870) sulfate (B86663) precipitation . nih.govnih.gov The bacteriocin (B1578144) is precipitated from the cell-free culture supernatant by adding ammonium sulfate to a concentration of 40% (wt/vol). nih.gov The resulting pellet, containing the crude bacteriocin, is then redissolved. nih.gov

This is followed by a series of chromatographic techniques. Ion-exchange chromatography is often employed; for this compound, anion-exchange chromatography was used. researchgate.net The final purification steps involve reverse-phase chromatography , which separates molecules based on their hydrophobicity. nih.govresearchgate.net This may be repeated multiple times to achieve a high degree of purity. researchgate.net

Purification StepPrincipleOutcome
Ammonium Sulfate Precipitation Salting out of proteins from solution.Concentration of the bacteriocin from the culture supernatant. nih.gov
Anion-Exchange Chromatography Separation based on net negative charge.Further purification of the negatively charged this compound peptide. researchgate.net
Reverse-Phase Chromatography Separation based on hydrophobicity.Final purification of the bacteriocin to homogeneity. nih.gov

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the precise molecular mass of a compound. For this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used. nih.govasm.orgpnas.org

In this method, the purified peptide is mixed with a matrix material (α-cyano-4-hydroxycinnamic acid) and subjected to a laser beam. nih.gov This process ionizes the peptide, which is then accelerated in an electric field. The time it takes for the ion to travel to the detector is proportional to its mass-to-charge ratio, allowing for a very accurate determination of its molecular mass. nih.gov

Analysis of the purified this compound revealed a single peak corresponding to a molecular mass of 4,397 ± 1 Da. nih.gov This experimental mass was crucial, in conjunction with the DNA sequence data, for defining the mature, active form of the bacteriocin. It indicated that the mature 43-amino-acid this compound peptide is excised from a much larger 255-amino-acid precursor protein encoded by the pcfA gene. nih.govresearchgate.netnih.gov

N-terminal Amino Acid Sequencing (Edman Degradation)

A crucial step in the characterization of propionicin F was the determination of its N-terminal amino acid sequence using Edman degradation. nih.govnih.govasm.org This classical method involves the sequential removal and identification of amino acid residues from the N-terminus of a peptide. ehu.euswikipedia.org

Following the purification of propionicin F, the initial 23 amino acids of its N-terminal sequence were identified as WFYQGMNIAIYANIGGVANIIGY. nih.gov This sequence information was pivotal for subsequent molecular biology-based investigations. It enabled the design of degenerate primers, which were instrumental in amplifying a 63-bp fragment of the structural gene via polymerase chain reaction (PCR). nih.gov This initial genetic foothold allowed for the subsequent sequencing of the entire gene encoding propionicin F through a primer walking strategy. nih.gov The Edman degradation technique, therefore, provided the foundational data that bridged the gap between the purified peptide and its genetic blueprint.

Spectrophotometric Quantification Techniques

Spectrophotometry has been a fundamental technique for the quantification of propionicin F and for monitoring its activity. The concentration of the purified propionicin F was determined spectrophotometrically by measuring its absorbance at 280 nm. nih.gov This method relies on the principle that aromatic amino acids, such as tryptophan and tyrosine present in the peptide, absorb ultraviolet light at this wavelength. The molar extinction coefficient, a constant specific to the protein's amino acid composition, is used to calculate the concentration from the absorbance value. nih.gov

Furthermore, spectrophotometry is employed in bacteriocin activity assays. nih.gov In these assays, the growth of a sensitive indicator strain, such as P. freudenreichii ISU-P59, is monitored in the presence of serial dilutions of propionicin F. nih.gov The inhibition of bacterial growth is measured by the reduction in optical density at 620 nm using a microtiter plate reader. nih.gov One bacteriocin unit is typically defined as the amount that causes a 50% inhibition of growth compared to a control culture without the bacteriocin. nih.gov

Computational Biology and Bioinformatics Applications

Computational biology and bioinformatics have been indispensable in analyzing the genetic information associated with propionicin F, predicting its structure, and understanding its genomic context.

Sequence Analysis and Homology Searches

Following the sequencing of the gene cluster associated with propionicin F, sequence analysis and homology searches were conducted using public databases. nih.gov The analysis revealed that the mature 43-amino-acid propionicin F peptide is part of a much larger 255-amino-acid open reading frame (ORF), designated PcfA. nih.govnih.gov This finding suggested that propionicin F is synthesized as a pro-bacteriocin that undergoes post-translational proteolytic processing at both its N- and C-termini to yield the mature, active peptide. nih.govnih.govasm.org

Homology searches for other ORFs within the propionicin F gene cluster identified proteins with putative functions related to bacteriocin production and immunity. These included a putative ABC transporter and proteins with homology to a proline peptidase and the radical S-adenosylmethionine family, suggesting their potential roles in the maturation and secretion of propionicin F. nih.govnih.govasm.org Notably, propionicin F itself does not show significant sequence similarity to other known bacteriocins, indicating a potentially novel structure and mode of action. asm.orgresearchgate.net

Protein Structure Prediction Algorithms

Computational algorithms are used to predict the secondary and tertiary structures of proteins based on their amino acid sequences. For propionicin F, hydrophobicity analysis and other structure prediction methods have been applied. asm.orgresearchgate.net One study that benchmarked various protein structure prediction methods, including AlphaFold2, predicted a plausible mixed alpha-beta fold for propionicin F. researchgate.net Such predictions provide initial structural models that can guide further experimental studies to determine the precise three-dimensional conformation of the bacteriocin, which is essential for understanding its function. Another analysis predicted the presence of three transmembrane helices in the PcfI immunity protein, suggesting it is a membrane-associated protein. nih.gov

Gene Annotation and Operon Mapping

The genetic locus of propionicin F has been annotated to identify the genes and their organization. nih.gov The bacteriocin structural gene, pcfA, was identified through reverse genetics based on the amino acid sequence of the purified peptide. nih.gov Further sequencing of the surrounding 10-kb region revealed eight additional ORFs. nih.gov

Operon mapping, which predicts how genes are grouped into transcriptional units, suggests that several genes in the propionicin F locus are co-transcribed. nih.govnih.gov The pcfA, pcfB, and pcfC genes appear to be organized in an operon-like structure. nih.gov The pcfI gene (previously orf5), which confers immunity to propionicin F, is located between pcfB and pcfC. nih.gov This organization, with the immunity gene situated within the bacteriocin biosynthesis cluster, is a common feature in gram-positive bacteria. nih.gov

Table of Research Findings for this compound

TechniqueKey FindingReference
N-terminal Amino Acid Sequencing (Edman Degradation)Determined the initial 23 amino acids of the N-terminal sequence as WFYQGMNIAIYANIGGVANIIGY. nih.gov
Spectrophotometric QuantificationUsed to determine the concentration of purified propionicin F at 280 nm and to measure bacteriocin activity by monitoring bacterial growth inhibition at 620 nm. nih.gov
Sequence Analysis and Homology SearchesRevealed that mature propionicin F is a 43-amino-acid peptide processed from a 255-amino-acid precursor protein (PcfA). Identified associated genes with putative roles in maturation and transport. nih.govnih.gov
Protein Structure PredictionPredicted a plausible mixed alpha-beta fold for propionicin F and transmembrane helices for the immunity protein PcfI. researchgate.netnih.gov
Gene Annotation and Operon MappingIdentified the pcfA structural gene and mapped the organization of the propionicin F gene cluster, including the immunity gene pcfI. nih.govnih.gov

Evolutionary and Comparative Perspectives of Propionicin F

Unique Aspects of Propionicin-F Biosynthesis and Structure

Propionicin F, the first bacteriocin (B1578144) identified from Propionibacterium freudenreichii, exhibits several unique characteristics in its biosynthesis and structure that distinguish it from many other bacteriocins. nih.govasm.org One of the most striking features is its maturation process. researchgate.net Unlike typical bacteriocins that are synthesized as prepeptides with a cleavable N-terminal leader sequence, propionicin F is derived from the central region of a large, 255-amino-acid proprotein, designated PcfA. nih.govomicsdi.org The mature, active bacteriocin is a 43-amino-acid peptide, which means it is excised from the precursor through both N- and C-terminal proteolytic cleavage. asm.orgresearchgate.net This internal excision from a large precursor is a novel processing pathway among bacteriocins. nih.govresearchgate.net

The genetic locus responsible for propionicin F production contains a cluster of genes that hint at its complex biosynthesis. nih.gov The structural gene, pcfA, is co-transcribed with pcfB and pcfC. nih.govasm.org The pcfB gene encodes a protein belonging to the radical S-adenosylmethionine (SAM) family, and pcfC encodes a putative proline peptidase. nih.gov These enzymes are believed to be involved in the post-translational modification and maturation of the bacteriocin. nih.gov Located nearby is pcfD, which encodes an ABC transporter with homology to the HlyB family, suggesting its role in the secretion of the mature peptide. nih.govresearchgate.net The producer organism protects itself from the bacteriocin's activity through the pcfI gene, which encodes a 127-residue membrane protein that provides immunity. nih.govresearchgate.net

Structurally, propionicin F is also atypical. It is a negatively charged peptide with a calculated isoelectric point (pI) of 4.0, a contrast to the majority of bacteriocins which are cationic. nih.govdairy-journal.org This anionic property is a distinctive feature among bacteriocins from both propionibacteria and lactic acid bacteria. nih.gov

GeneEncoded ProteinProposed Function
pcfAPropropionicin F (255 aa)Bacteriocin precursor protein. nih.gov
pcfBRadical S-adenosylmethionine (SAM) proteinPost-translational modification. nih.gov
pcfCProline peptidasePost-translational modification/processing. nih.gov
pcfDABC transporterSecretion of mature propionicin F. nih.gov
pcfIImmunity protein (127 aa)Provides self-protection to the producer strain. nih.gov

Phylogenetic Relationships with Other Propionibacterial Bacteriocins

The diversity of bacteriocins within the genus Propionibacterium highlights distinct evolutionary paths. Propionicin F, produced by P. freudenreichii, has a very narrow inhibitory spectrum, acting only against other strains of P. freudenreichii. nih.govresearchgate.net This contrasts sharply with other characterized propionibacterial bacteriocins.

For instance, Propionicin T1, produced by Propionibacterium thoenii, is active against P. thoenii, P. jensenii, and P. acidipropionici, but not against P. freudenreichii. researchgate.netscispace.com Phylogenetic analysis based on 16S rRNA has shown that the species sensitive to Propionicin T1 are more closely related to each other than they are to P. freudenreichii, which forms a distinct cluster. scispace.com This suggests that the activity spectrum of Propionicin T1 aligns with the phylogenetic relationships among these species.

Other bacteriocins from the genus include:

Jenseniin G : Produced by Propionibacterium jensenii P126, this heat-stable bacteriocin inhibits other propionibacteria as well as some species of Lactobacillus and Lactococcus. nih.govnih.gov

PAMP (Protease-Activated Antimicrobial Peptide) : Also from P. jensenii, PAMP is secreted as an inactive 198-amino-acid proprotein. nih.govnih.gov Its activation into a 64-residue active peptide depends on external proteases, representing another novel strategy for bacteriocin production. nih.gov The genes for PAMP are widespread in P. jensenii and P. thoenii but absent in other species. asm.org

Propionicin SM1 : Isolated from P. jensenii, this bacteriocin is notable for being encoded on a plasmid, unlike the chromosomally encoded nature of most other propionibacterial bacteriocins. nih.gov

The unique, species-specific activity of Propionicin F suggests a different evolutionary pressure compared to bacteriocins like Propionicin T1. While Propionicin T1 appears to have co-evolved with closely related species, Propionicin F's activity is confined to its species of origin, indicating a role in intraspecific competition.

BacteriocinProducing SpeciesKey Biosynthesis/Structural FeatureActivity Spectrum
Propionicin FP. freudenreichiiExcised from middle of a large proprotein (PcfA); negatively charged. nih.govNarrow; only against other P. freudenreichii strains. nih.gov
Propionicin T1P. thoeniiSynthesized with a typical N-terminal sec-leader signal peptide; cationic. researchgate.netActive against P. thoenii, P. jensenii, P. acidipropionici; not P. freudenreichii. researchgate.netscispace.com
Jenseniin GP. jenseniiHeat-stable peptide. nih.govInhibits various propionibacteria, lactobacilli, and lactococci. nih.gov
PAMPP. jenseniiSecreted as an inactive precursor; activated by external proteases. nih.govInhibits several propionibacteria and lactobacilli. researchgate.net
Propionicin SM1P. jenseniiEncoded by a plasmid-located gene. nih.govNot specified in detail.

Evolutionary Trajectory of Antimicrobial Peptide Diversity in Propionibacterium

The variety of antimicrobial peptides found in the genus Propionibacterium suggests a complex evolutionary history driven by adaptation to diverse ecological niches and intense microbial competition. The trajectory of this diversity appears to be shaped by multiple mechanisms, including horizontal gene transfer and the refinement of different secretion and activation pathways.

A significant clue to the evolutionary origin of Propionicin F comes from its genetic locus. The gene cluster responsible for its production has a GC content of approximately 50%, which is markedly lower than the average 65% GC content of the P. freudenreichii genome. nih.gov This discrepancy, coupled with the presence of an open reading frame encoding a protein homologous to the TnpA family of transposases, strongly indicates that the entire propionicin F gene cluster was acquired by P. freudenreichii through horizontal gene transfer. nih.gov This suggests a more recent evolutionary acquisition compared to bacteriocins that appear to have co-evolved with the host.

The diversity of bacteriocin strategies within the genus further illustrates a multifaceted evolutionary landscape:

Plasmid-Mediated Transfer : Propionicin SM1 is plasmid-encoded, allowing for rapid dissemination among compatible strains. nih.gov

Standard Secretion Pathways : Propionicin T1 utilizes the general secretory (sec) pathway, a common mechanism for protein export. researchgate.net

External Activation : PAMP represents an evolutionary strategy where the bacteriocin is produced in an inactive form, relying on environmental proteases for activation, which may serve as a novel self-protection mechanism. nih.gov

Unique Processing and Modification : Propionicin F's unique maturation from an internal proprotein segment and its likely modification as a sactibiotic represents another distinct evolutionary path, imported into the host via mobile genetic elements. nih.gov

This collection of diverse antimicrobial strategies, from their genetic origins to their modes of action and activation, reflects an ongoing evolutionary arms race. The narrow, intraspecific activity of Propionicin F and the broader, interspecific activity of Propionicin T1 point to different selective pressures shaping the evolution of these peptides, one for competition within the same species and the other for competition against closely related species in a shared environment. nih.govscispace.com

Future Research Directions for Propionicin F

Elucidation of Full Molecular Mechanism of Action

The current understanding of Propionicin-F's activity is that it is bactericidal, causing a significant reduction in the viable cell counts of sensitive strains. nih.gov It is known to be active only against other strains of P. freudenreichii. nih.govnih.gov The mature 43-amino-acid peptide is unusually processed from the central part of a much larger 255-amino-acid precursor protein, PcfA. nih.gov This processing pathway itself is a departure from those of many other known bacteriocins. nih.govresearchgate.net

However, the precise molecular mechanism by which this compound exerts its bactericidal effect after maturation remains largely unknown. Future research must focus on identifying its specific cellular target. Key questions to be answered include:

Does this compound interact with the cell membrane to form pores, similar to other bacteriocins?

Does it bind to a specific receptor protein on the surface of sensitive cells to initiate a signaling cascade that leads to cell death?

Does it inhibit essential cellular processes such as DNA replication, transcription, or translation after being internalized?

Answering these questions will require a combination of biochemical and genetic approaches, including binding assays with cellular components, analysis of macromolecular synthesis in treated cells, and the generation and screening of resistant mutants to identify the target molecule.

Comprehensive Structural Determination (e.g., NMR, X-ray Crystallography)

To date, the characterization of this compound has been limited to mass spectrometry to determine its molecular weight and Edman degradation to identify its N-terminal amino acid sequence. nih.gov This has allowed for the prediction of its full 43-residue sequence from the structural gene, pcfA. nih.gov However, a high-resolution, three-dimensional structure of the mature peptide has not been determined.

Future efforts should prioritize the elucidation of this compound's 3D structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. nih.govrcsb.orgbu.edu

NMR Spectroscopy would be suitable for determining the structure of the peptide in a solution state, which may mimic its physiological environment. rcsb.orgbu.edu This method provides information on the conformation and distances between atoms that are close to each other. rcsb.org

X-ray Crystallography could provide a highly detailed atomic model if the peptide can be successfully crystallized. rcsb.org This technique is powerful for visualizing the precise arrangement of every atom in the molecule. rcsb.org

Detailed Regulatory Networks Governing this compound Production

The production of this compound involves a cluster of genes, suggesting a complex and coordinated regulatory system. nih.gov Initial genetic analysis has identified several key genes in the pcf locus that are co-transcribed, but the overarching regulatory network remains to be mapped. nih.govnih.gov The known genes and their putative functions are essential for biosynthesis, maturation, and immunity. nih.govnih.govresearchgate.net

GenePutative FunctionReference
pcfAStructural gene encoding the 255-amino-acid proprotein. nih.gov
pcfBPutative radical S-adenosylmethionine (SAM) transferase, likely involved in maturation. nih.govnih.gov
pcfCPutative proline peptidase, likely involved in proteolytic processing of PcfA. nih.govnih.gov
pcfDPutative ABC transporter, potentially involved in secretion. nih.govresearchgate.net
pcfIImmunity protein that protects the producer cell from this compound. nih.govresearchgate.net

Future research must delve into the intricate networks that control the expression of this gene cluster. Investigations should aim to identify the specific transcription factors, promoter and operator sequences, and environmental or cellular signals (e.g., cell density, nutrient availability, pH stress) that trigger or suppress this compound production. wikipedia.org Understanding these gene regulatory networks is crucial for controlling and optimizing the synthesis of this bacteriocin (B1578144). frontiersin.org

Advanced Genetic Engineering for Enhanced Production in Research Strains

The low yield of many bacteriocins from their native producers often hinders research and application. Enhancing the production of this compound through genetic engineering is a critical future direction. The development of shuttle vectors for Propionibacterium and the identification of the pcfI immunity gene as a food-grade selectable marker have established a solid foundation for such work. nih.govasm.orgasm.org

Advanced genetic engineering strategies could be employed to create overproducing strains of P. freudenreichii. These strategies should be systematically explored to boost production efficiency. nih.govresearchgate.net

StrategyDescriptionPotential Outcome
Promoter Engineering Replacing the native promoter of the pcf operon with a stronger, well-characterized constitutive or inducible promoter.Increased and more predictable transcription of the this compound gene cluster.
Gene Overexpression Increasing the copy number of the entire pcf gene cluster or specifically the structural gene (pcfA) and maturation genes (pcfB, pcfC) using high-copy-number plasmids.Higher levels of the precursor protein and the enzymes required for its conversion into the active form.
Codon Optimization Modifying the codon usage of the pcf genes to better match the translational machinery of the host strain.Enhanced translation efficiency and higher protein yields.
Host Strain Metabolic Engineering Modifying metabolic pathways in P. freudenreichii to increase the intracellular pool of precursor amino acids required for synthesizing the PcfA protein.Increased availability of building blocks for bacteriocin synthesis, reducing metabolic burden.
Secretion Pathway Optimization Engineering the pcfD transporter or other secretion systems to improve the export of the mature bacteriocin from the cell.Reduced intracellular accumulation and potential toxicity, and simplified purification.

These approaches could lead to the development of robust research strains capable of producing sufficient quantities of this compound for detailed structural and mechanistic studies.

Expanding Knowledge of this compound Interactions within Microbial Communities

The antimicrobial activity of this compound has been characterized as narrow, primarily targeting other strains of P. freudenreichii. nih.govresearchgate.net While this specificity is interesting, its ecological significance and its interactions within complex microbial communities are poorly understood. Research in this area should move beyond simple agar (B569324) diffusion assays and explore the role of this compound in more realistic, multi-species environments.

Future studies should investigate:

Competitive Dynamics: How does this compound production provide a competitive advantage to the producer strain in environments where multiple P. freudenreichii strains coexist, such as in Swiss-type cheese? nih.gov

Community Structuring: Does the presence of this compound influence the population structure and diversity of other bacteria in a mixed culture? While direct inhibition of other species has not been observed, indirect effects mediated by the suppression of competing propionibacteria could alter the community balance. frontiersin.org

Synergistic and Antagonistic Interactions: Are there synergistic effects between this compound and other antimicrobial compounds produced by P. freudenreichii, such as propionic acid and acetic acid? nih.gov Conversely, could other microorganisms produce substances that inhibit or degrade this compound, neutralizing its activity? Exploring these interactions is key to understanding its functional role in its natural habitat. biorxiv.orgnazarethcastellanos.com

Utilizing co-culture experiments, microcosm studies, and metagenomic analysis of microbial communities (e.g., from cheese) where this compound is produced will be essential to unravel its ecological role and the full spectrum of its microbial interactions.

Q & A

Q. What are the primary methodologies for identifying and characterizing Propionicin-F in biological samples?

this compound identification typically involves liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . For characterization, researchers should employ peptide sequencing techniques (e.g., Edman degradation) and compare results against established databases. Reproducibility requires adherence to NIH guidelines for reporting experimental conditions, including solvent systems, temperature controls, and instrument calibration .

Q. How can researchers investigate this compound’s mechanism of action against bacterial targets?

Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests to determine antimicrobial efficacy . Molecular docking studies using software like AutoDock Vina can predict binding interactions with bacterial cell wall components (e.g., lipid II). Validate findings with fluorescence microscopy to visualize membrane disruption . Include negative controls (e.g., non-target bacteria) and replicate experiments across three independent trials to confirm specificity .

Advanced Research Questions

Q. How to design a robust PICOT framework for studying this compound’s therapeutic potential?

  • P (Population): Define microbial strains (e.g., Staphylococcus aureus MRSA) and their resistance profiles.
  • I (Intervention): Specify this compound concentrations, delivery methods (e.g., nanoencapsulation), and exposure durations.
  • C (Comparison): Use established antibiotics (e.g., vancomycin) as comparators.
  • O (Outcome): Measure bacterial viability reduction (log CFU/mL) and cytotoxic effects on human cell lines.
  • T (Time): Assess acute (24-hour) vs. prolonged (72-hour) exposure .

Q. How to resolve contradictory data on this compound’s efficacy across different experimental models?

Conduct a systematic review to identify confounding variables (e.g., pH variations, serum protein interference) . Perform sensitivity analysis to test how experimental conditions (e.g., nutrient media composition) affect outcomes. Use meta-regression to quantify the influence of variables like bacterial growth phase or inoculum size . Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What are critical considerations for preclinical studies involving this compound in animal models?

  • Ethical compliance: Follow ARRIVE guidelines for animal welfare and endpoint criteria .
  • Dosing: Optimize pharmacokinetics via intravenous vs. intraperitoneal administration, measuring plasma half-life.
  • Toxicity: Monitor organ histopathology (liver, kidneys) and cytokine levels to assess immunogenicity .
  • Controls: Include sham-treated groups and blinded assessments to reduce bias .

Q. How to ensure reproducibility of this compound studies across laboratories?

Document protocols in granular detail, including buffer formulations (e.g., 10 mM phosphate, pH 7.4), centrifugation speeds, and storage conditions (−80°C aliquots) . Share raw data (e.g., chromatograms, MIC curves) in supplementary materials. Use standardized reference strains from repositories like ATCC and inter-laboratory ring trials to validate results .

Data Analysis and Interpretation

Q. How to statistically analyze dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. For time-kill assays, employ Kaplan-Meier survival analysis with log-rank tests .

Q. What strategies mitigate bias in this compound research?

  • Randomization: Assign treatment groups using computer-generated sequences.
  • Blinding: Mask researchers to sample identities during data collection.
  • Replication: Include technical replicates (n ≥ 3) and independent biological repeats .

Contradiction and Knowledge Gap Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

Investigate bioavailability limitations using pharmacokinetic modeling (e.g., compartmental analysis). Test combinatorial therapies (e.g., this compound + β-lactams) to overcome host microenvironment barriers .

Q. What frameworks guide prioritization of conflicting hypotheses about this compound’s mode of action?

Apply the "principal contradiction" analysis: Identify the dominant factor (e.g., membrane permeabilization vs. intracellular target inhibition) through knockout bacterial mutants. Use CRISPR-Cas9 to delete putative target genes and assess resistance development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.